4-Bromo-3-fluoroaniline

Catalog No.
S669230
CAS No.
656-65-5
M.F
C6H5BrFN
M. Wt
190.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-fluoroaniline

CAS Number

656-65-5

Product Name

4-Bromo-3-fluoroaniline

IUPAC Name

4-bromo-3-fluoroaniline

Molecular Formula

C6H5BrFN

Molecular Weight

190.01 g/mol

InChI

InChI=1S/C6H5BrFN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2

InChI Key

YTMVYYAKOPIJCZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)F)Br

Synonyms

3-Fluoro-4-bromoaniline; 4-Bromo-3-fluoroaniline; 4-Bromo-3-fluorobenzenamine; 4-Bromo-3-fluorophenylamine;

Canonical SMILES

C1=CC(=C(C=C1N)F)Br

Synthesis and Characterization:

4-Bromo-3-fluoroaniline is an aromatic amine, meaning it possesses an amino group (NH₂) attached to an aromatic ring structure. Scientists have employed various methods for its synthesis, including diazotization, nucleophilic aromatic substitution, and transition-metal-catalyzed reactions.

Due to its unique chemical structure, 4-bromo-3-fluoroaniline has attracted interest for its potential applications in various scientific fields. Researchers often characterize this compound using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its identity and purity.

Potential Applications in Medicinal Chemistry:

The presence of both a bromine and a fluorine atom on the aromatic ring, along with the amino group, grants 4-bromo-3-fluoroaniline specific properties that might be beneficial for drug development. Researchers have explored its potential as a:

  • Scaffold for drug discovery: The core structure of 4-bromo-3-fluoroaniline can serve as a starting point for synthesizing new drug candidates with diverse pharmacological activities.
  • Antimicrobial agent: Studies have investigated the potential of 4-bromo-3-fluoroaniline and its derivatives as antimicrobial agents against various bacteria and fungi.

Material Science Applications:

Beyond medicinal chemistry, researchers have explored the potential of 4-bromo-3-fluoroaniline in material science applications, such as:

  • Organic light-emitting diodes (OLEDs): The compound's properties have been investigated for its potential use in developing efficient and stable OLED materials.
  • Liquid crystals: Studies have explored the use of 4-bromo-3-fluoroaniline in the synthesis of novel liquid crystals with specific properties for various technological applications.

4-Bromo-3-fluoroaniline is an aromatic compound with the molecular formula C₆H₄BrFN. It features a bromine atom at the para position and a fluorine atom at the meta position relative to the amino group on the benzene ring. This compound is classified under the category of anilines, which are derivatives of benzene containing an amino group. Its physical properties include a melting point of 72-73°C, a boiling point of approximately 228.8°C, and a density of about 1.7 g/cm³ . The compound is recognized for its potential applications in pharmaceuticals and organic synthesis.

, primarily due to its functional groups. Notably:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl boronic acids to form biaryl compounds .
  • Electrophilic Aromatic Substitution: The amino group can facilitate electrophilic substitution on the benzene ring, allowing for further functionalization of the aromatic system.
  • Reduction Reactions: The nitro group can be reduced to an amine, which may enhance its biological activity .

Research indicates that 4-Bromo-3-fluoroaniline exhibits notable biological activity. It has been studied for its potential antimicrobial properties and as a precursor in synthesizing various pharmaceutical agents. Specifically, it has been linked to the synthesis of torezolid, an antibacterial agent effective against resistant bacterial strains . Additionally, it has shown inhibitory effects on certain cytochrome P450 enzymes, indicating potential implications in drug metabolism and interactions .

The synthesis of 4-Bromo-3-fluoroaniline can be achieved through several methods:

  • Direct Fluorination: This method involves the fluorination of 4-bromoaniline using fluorinating agents such as N-fluorobenzenesulfonimide under controlled conditions.
  • Cross-Coupling Reactions: Utilizing techniques like the Suzuki-Miyaura reaction allows for efficient synthesis by coupling aryl halides with boronic acids .
  • Nitration followed by Reduction: Starting from 4-bromoaniline, nitration can introduce a nitro group, which can subsequently be reduced to yield 4-Bromo-3-fluoroaniline.

4-Bromo-3-fluoroaniline finds applications in:

  • Pharmaceutical Industry: As a building block for synthesizing various drugs, particularly those targeting bacterial infections.
  • Organic Synthesis: It serves as an intermediate in creating complex organic molecules through coupling reactions.
  • Material Science: Its unique properties make it useful in developing new materials with specific electronic or optical characteristics.

Studies have shown that 4-Bromo-3-fluoroaniline interacts with various biological targets. Its role as an inhibitor of cytochrome P450 enzymes suggests that it may affect the metabolism of co-administered drugs, potentially leading to altered pharmacokinetics . Furthermore, its structural characteristics allow it to participate in diverse

Several compounds share structural similarities with 4-Bromo-3-fluoroaniline. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Chloro-3-fluoroanilineC₆H₄ClFNSimilar halogen substitution; used in similar applications.
4-BromoanilineC₆H₅BrNLacks fluorine; simpler structure; used in dye synthesis.
3-BromoanilineC₆H₅BrNDifferent positioning of bromine; less steric hindrance.
4-FluoroanilineC₆H₄FNLacks bromine; used extensively in pharmaceutical chemistry.

Uniqueness

The unique combination of bromine and fluorine substituents on the aromatic ring distinguishes 4-Bromo-3-fluoroaniline from other similar compounds. This specific arrangement enhances its reactivity and biological activity, making it particularly valuable in medicinal chemistry and organic synthesis.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (10.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (10.87%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (10.87%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-bromo-3-fluoroaniline

Dates

Modify: 2023-08-15

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